REACTION_CXSMILES
|
C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:8])C=CC=CC=1.[Cl:18][C:19]1[C:24]([F:25])=[C:23](C(O)=O)[CH:22]=[CH:21][N:20]=1.CC[N:31]([CH2:34]C)CC.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37].C1(C)C=CC=CC=1>O>[Cl:18][C:19]1[C:24]([F:25])=[C:23]([NH:31][C:34](=[O:8])[O:40][C:36]([CH3:39])([CH3:38])[CH3:37])[CH:22]=[CH:21][N:20]=1 |f:3.4|
|
Name
|
|
Quantity
|
129 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
85.7 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1F)C(=O)O
|
Name
|
|
Quantity
|
257 mmol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
tert-BuOH toluene
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (SiO2, 100:0 to 80:20 DCM/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1F)NC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |